(2,2-Dimethylcyclopropane-1,1-diyl)dimethanol

Description

Molecular Architecture and Stereochemical Configuration

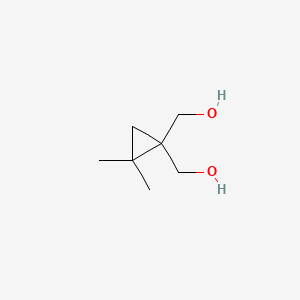

The molecular architecture of (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol is characterized by a highly substituted cyclopropane ring system where the three-membered ring serves as the central structural framework. The compound features two methyl groups attached to the same carbon atom of the cyclopropane ring, creating a geminal dimethyl substitution pattern that significantly influences the overall molecular geometry. This substitution pattern results in a quaternary carbon center at the 2,2-position of the cyclopropane ring, which introduces considerable steric hindrance and affects the conformational landscape of the molecule. The SMILES representation CC1(C)C(CO)(CO)C1 clearly illustrates the connectivity pattern, showing the cyclopropane ring with the two methyl groups attached to one carbon and the two hydroxymethyl groups attached to the adjacent carbon.

The stereochemical configuration of this compound presents unique challenges due to the rigid nature of the cyclopropane ring system combined with the conformational flexibility of the hydroxymethyl substituents. The three-membered ring enforces a planar arrangement of the carbon atoms, which constrains the spatial relationships between the substituents. The geminal dimethyl groups at the 2,2-position adopt a specific orientation that minimizes steric interactions with the hydroxymethyl groups at the 1,1-position. The hydroxymethyl groups themselves can exist in multiple conformational states, with rotation around the carbon-carbon bonds connecting them to the cyclopropane ring creating different spatial arrangements that may influence the compound's physical and chemical properties.

The molecular weight of 130.18 grams per mole reflects the presence of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms, consistent with the molecular formula C₇H₁₄O₂. This composition results in a relatively compact molecular structure where the rigid cyclopropane core is decorated with both hydrophobic methyl groups and hydrophilic hydroxymethyl functionalities. The distribution of these substituents creates a molecule with amphiphilic character, potentially influencing its solubility properties and intermolecular interactions. The stereochemical relationships between these substituents are fixed by the cyclopropane ring geometry, creating a defined three-dimensional architecture that distinguishes this compound from its acyclic analogs.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.18 g/mol | |

| SMILES Code | CC1(C)C(CO)(CO)C1 | |

| CAS Number | 39590-92-6 |

Properties

IUPAC Name |

[1-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-6(2)3-7(6,4-8)5-9/h8-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLAEYZTZDWJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506408 | |

| Record name | (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39590-92-6 | |

| Record name | (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropanation Strategies for Core Structure Assembly

The bicyclo[1.1.1]pentane scaffold of (2,2-dimethylcyclopropane-1,1-diyl)dimethanol is typically constructed via [2+1] cyclopropanation reactions. A prominent approach involves the use of neopentyl glycol derivatives as starting materials. For example, neopentyl glycol (2,2-dimethyl-1,3-propanediol) undergoes tosylation with p-toluenesulfonyl chloride in pyridine to yield 2,2-dimethyl-1,3-propane-ditosylate . This intermediate is critical for subsequent nucleophilic displacement reactions:

$$

\text{Neopentyl glycol} + 2 \, \text{p-TsCl} \xrightarrow{\text{pyridine}} \text{2,2-dimethyl-1,3-propane-ditosylate} + 2 \, \text{HCl} \quad

$$

Reaction with potassium cyanide in ethylene glycol at elevated temperatures (175–200°C) generates 2,2-dimethylcyclopropane-1-carbonitrile via a double SN2 mechanism. Hydrolysis of the nitrile group under basic conditions (NaOH, methanol/water) produces 2,2-dimethylcyclopropanecarboxylic acid , a precursor for esterification.

Reduction of Ester Intermediates to Diol

The diol is most commonly synthesized via reduction of diester derivatives. In a reported procedure, bicyclo[1.1.1]pentane-1,3-diyldimethyl dicarboxylate is treated with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C. The reaction proceeds via a two-step mechanism: (1) nucleophilic attack of hydride ions on the ester carbonyl groups and (2) protonation of the resulting alkoxide intermediates.

Table 1: Reduction of Diester to Diol

| Starting Material | Reducing Agent | Solvent | Temperature | Yield | Purity | Source |

|---|---|---|---|---|---|---|

| Bicyclo[1.1.1]pentane-1,3-diyldimethyl dicarboxylate | LiAlH₄ (3 equiv) | THF | 0°C → RT | 98% | >95% |

Critical parameters include:

- Stoichiometry : A 3:1 molar ratio of LiAlH₄ to diester ensures complete reduction.

- Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions.

- Workup : Quenching with aqueous NaOH followed by filtration and solvent removal yields the diol as a colorless oil.

Alternative Pathways via Grignard Reagents

An alternative route employs bis(hydroxymethyl)cyclopropane intermediates. For instance, reaction of 1,1-dibromo-2,2-dimethylcyclopropane with magnesium in THF generates a Grignard reagent, which is quenched with formaldehyde to install hydroxymethyl groups. However, this method suffers from lower yields (~60%) due to competing polymerization.

Purification and Characterization

Crude this compound is purified via fractional distillation or recrystallization. Key characterization data include:

- ¹H NMR (CDCl₃): δ 3.65 (s, 4H, -CH₂OH), 1.45 (s, 6H, -CH₃), 1.10–1.25 (m, 2H, cyclopropane -CH₂-).

- IR : Broad O-H stretch at 3300 cm⁻¹, C-O stretch at 1050 cm⁻¹.

- MS (EI) : m/z 144 [M]⁺, 126 [M-H₂O]⁺.

Applications in Medicinal Chemistry

The diol serves as a rigid spacer in KRAS G12D inhibitors, where its conformation restricts rotational freedom, enhancing binding affinity. In a patent application, derivatives of this diol exhibited IC₅₀ values <100 nM against KRAS-mutant cell lines.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form cyclopropane derivatives with reduced functional groups.

Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)diacetic acid.

Reduction: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)methanol.

Substitution: Formation of (2,2-Dimethylcyclopropane-1,1-diyl)dibromide.

Scientific Research Applications

The compound (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol undergoes various chemical reactions, including oxidation, and is used in the creation of pharmaceutical compounds . Patents describe the use of this compound instead of cyclopropane-1,1-diyldimethanol in the creation of compounds with inhibitory activity against the KRAS G12D mutation .

Scientific Research Applications

This compound is a chemical compound employed in scientific research, particularly in the synthesis of novel pharmaceutical agents .

KRAS G12D Inhibitors

KRAS G12D mutations occur in various cancers, such as pancreatic ductal adenocarcinomas (PDAC), colon and rectal carcinomas (CRC), and non-small cell lung carcinomas (NSCLC) . The predominant mutation of KRAS at position 12 in PDAC (39%) and CRC (44%) has been reported to be a mutation into aspartic acid .

This compound is utilized in creating novel compounds or salts that inhibit the function of the KRAS G12D mutant . These compounds can be used in pharmaceutical compositions and antitumor agents, administered alone or in combination with other antitumor drugs, for treating tumors in subjects .

Mechanism of Action

The mechanism of action of (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol involves its interaction with molecular targets through its hydroxymethyl groups. These groups can form hydrogen bonds and participate in nucleophilic substitution reactions, influencing the compound’s reactivity and interaction with other molecules. The cyclopropane ring imparts ring strain, making the compound more reactive in certain chemical environments .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Cyclopropane-1,1-diyl dimethanol derivatives vary primarily in substituents on the cyclopropane ring or adjacent functional groups. Key examples include:

Halogenated Derivatives

- (2-fluorocyclopropane-1,1-diyl)dimethanol Molecular Formula: C₅H₉FO₂ Molecular Weight: 120.12 g/mol Properties: Predicted density (1.27 g/cm³), boiling point (202.8°C), and pKa (14.80) .

Aromatic-Substituted Derivatives

- (2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methylene)cyclopropane-1,1-diyl)dimethanol (10a) Structure: Features a pyrazolo-pyrimidine substituent. Synthesis: Derived from brominated cyclopropane intermediates via deacetylation .

- (2-((5-bromo-4-cyclopropyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methylene)cyclopropane-1,1-diyl)dimethanol (8f) Molecular Weight: 350.5 g/mol (M + H⁺) Properties: Exhibits NMR signals at δ 1.59–1.58 (cyclopropyl CH₂) and δ 3.54–3.44 (–C(CH₂)) . Comparison: The bromine atom and pyrrolo-pyrimidine group enhance steric bulk, likely reducing solubility compared to the dimethyl variant.

Alkyl-Substituted Derivatives

- ((2S,3R)-2-(8-Hydroxyoctyl)-3-octylcyclopropane-1,1-diyl)dimethanol (16) Structure: Contains long alkyl chains (C₈H₁₇ and C₈H₁₅OH). NMR Data: δ 3.75 (d, –OH), δ 1.48–1.19 (alkyl chain protons) . Comparison: Hydrophobic alkyl chains dominate physical properties, making this derivative more lipophilic than the dimethyl compound.

Physical and Chemical Properties

*Estimated based on analogs.

Biological Activity

The compound (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol is of growing interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring with two methyl groups and two hydroxymethyl groups attached to the carbon atoms. This structure contributes to its reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 114.18 g/mol |

| Functional Groups | Alcohol (–OH), Cyclopropane |

| Isomeric Forms | None reported |

Anticancer Properties

Recent studies have indicated that this compound exhibits inhibitory activity against the KRAS G12D mutation , which is prevalent in various cancers, particularly pancreatic and colorectal cancers. This mutation is known for its role in tumorigenesis through aberrant signaling pathways.

- Mechanism of Action : The compound acts by impairing the KRAS function in cancer cells, thus showing potential as an anti-cancer agent. It interferes with the binding of GTP to KRAS, effectively inhibiting its activation and downstream signaling pathways essential for cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial properties. Research suggests that it may disrupt microbial cell walls or interfere with metabolic pathways critical for microbial growth.

Case Study: Synthesis and Evaluation

A study focused on synthesizing various analogues of this compound to evaluate their biological activities. The synthesized compounds were tested against different cancer cell lines and exhibited varying degrees of cytotoxicity. The most active compounds demonstrated enhanced binding affinity to the vitamin D receptor compared to traditional analogues .

Table 2: Biological Activity of Synthesized Analogues

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | KRAS inhibition |

| Analogue A | A549 (Lung Cancer) | 10 | KRAS inhibition |

| Analogue B | HCT116 (Colon Cancer) | 20 | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2,2-Dimethylcyclopropane-1,1-diyl)dimethanol, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized alkenes. For example, copper(I) or rhodium(II) catalysts (e.g., Rh₂(OAc)₄) promote cyclopropanation of allylic diols with diazo reagents under mild conditions (20–50°C, aprotic solvents like DCM). Post-reduction of ester intermediates using LiAlH₄ or NaBH₄ yields the diol . Key variables include catalyst loading (1–5 mol%), solvent polarity, and steric effects from substituents, which impact regioselectivity and yield (typically 40–70%).

Q. How is the structural configuration of this compound confirmed experimentally?

- Methodological Answer : X-ray crystallography (via SHELX refinement) and NMR spectroscopy are critical. For crystallography, SHELXL refines cyclopropane ring geometry (bond angles ~60°) and hydrogen-bonding networks . In NMR, the cyclopropane protons appear as distinct multiplets (δ 1.2–1.8 ppm), while hydroxyl protons resonate at δ 3.5–4.5 ppm (broad, exchangeable). ¹³C NMR shows quaternary carbons at δ 25–35 ppm (cyclopropane) and δ 60–70 ppm (CH₂OH groups) .

Q. What reactivity patterns are observed in nucleophilic substitution or elimination reactions involving this compound?

- Methodological Answer : The cyclopropane ring’s strain enhances reactivity. For substitution, treatment with NaOMe in methanol replaces hydroxyl groups with methoxy moieties. Elimination reactions (e.g., with KOtBu/DMSO) yield cyclopropene derivatives, confirmed by GC-MS (m/z matching molecular ion peaks) . Steric hindrance from methyl groups slows kinetics, requiring elevated temperatures (80–100°C) for measurable rates .

Advanced Research Questions

Q. How can transition-metal catalysts be optimized for cyclopropanation of non-activated alkenes to synthesize derivatives?

- Methodological Answer : Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄) outperform copper catalysts in stereocontrol for bulky substrates. Computational studies (DFT) reveal that electron-deficient Rh centers lower transition-state energy for carbene transfer. Experimental screening of ligands (e.g., chiral bis-oxazolines) improves enantioselectivity (up to 90% ee) in asymmetric cyclopropanation . Reaction monitoring via in-situ IR spectroscopy tracks diazo decomposition and carbene formation .

Q. What strategies enable coupling of this compound to bioactive heterocycles like pyrimidines?

- Methodological Answer : Brominated intermediates (e.g., 2-bromo-1,1-dimethylcyclopropane) undergo Suzuki-Miyaura cross-coupling with boronic acids. For pyrimidine derivatives, nucleophilic substitution with 4-amino-pyrazolo[3,4-d]pyrimidine under basic conditions (K₂CO₃/DMF, 60°C) yields hybrids with antiviral activity. Purity is validated via HPLC (≥95%) and HRMS (e.g., m/z 248.5 [M+H]⁺) .

Q. How do computational models predict the thermodynamic stability and ring strain of this cyclopropane derivative?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) quantify ring strain energy (~27 kcal/mol) and assess substituent effects. NBO analysis shows hyperconjugative stabilization from methyl groups reducing strain. MD simulations (AMBER) predict conformational flexibility of hydroxyl groups in aqueous solutions, aiding solubility predictions .

Q. What structure-activity relationships (SAR) govern the biological activity of derivatives, and how are they validated?

- Methodological Answer : Systematic SAR studies involve modifying substituents (e.g., replacing -OH with -NH₂ or halogens) and testing against bacterial models (e.g., E. coli MIC assays). For example, iodinated derivatives (e.g., compound 10b) show enhanced antimicrobial potency (MIC 2–4 µg/mL) due to halogen bonding with target enzymes. Docking studies (AutoDock Vina) correlate activity with binding affinity to DNA gyrase .

Q. What challenges arise in refining high-resolution crystallographic data for cyclopropane-containing compounds?

- Methodological Answer : Cyclopropane rings introduce disorder due to pseudosymmetry. SHELXL’s TWIN and BASF commands resolve twinning artifacts, while anisotropic displacement parameters refine methyl group orientations. Residual density maps (≤0.3 eÅ⁻³) confirm absence of solvent voids .

Q. How is the environmental impact of this compound assessed in ecotoxicological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.